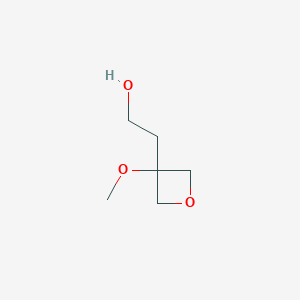

2-(3-Methoxyoxetan-3-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(3-methoxyoxetan-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-8-6(2-3-7)4-9-5-6/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUNHKACBUEYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COC1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Methoxyoxetan 3 Yl Ethan 1 Ol and Analogous Structures

Retrosynthetic Analysis for the 2-(3-Methoxyoxetan-3-yl)ethan-1-ol Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. nsf.gov For this compound, the analysis reveals several potential synthetic routes by disconnecting key bonds.

A primary disconnection can be made at the C-C bond between the oxetane (B1205548) ring and the ethanol (B145695) side chain. This approach simplifies the target into an oxetane-based synthon, such as a 3-methoxyoxetan-3-yl carbanion equivalent, and a two-carbon electrophile like formaldehyde (B43269) or ethylene (B1197577) oxide.

Alternatively, a more fundamental disconnection involves breaking the C-O bonds of the oxetane ring itself. This leads to an acyclic 1,3-diol precursor, specifically 3-(hydroxymethyl)-3-methoxy-1,5-pentanediol. The challenge then becomes the selective cyclization to form the strained four-membered ring.

A third strategic approach involves retrosynthetically disconnecting the methoxy (B1213986) group and the ethanol side chain from a central precursor, oxetan-3-one. This ketone is a versatile building block for accessing a wide array of 3-substituted oxetanes. acs.orgnih.gov This strategy breaks the synthesis into two key stages: the formation of the oxetane ring (via oxetan-3-one) and the subsequent sequential or tandem installation of the side chains at the C-3 position.

Table 1: Key Retrosynthetic Disconnections and Precursors

| Disconnection Strategy | Key Bond(s) Broken | Resulting Precursors/Synthons |

| Side Chain Disconnection | C-C bond (Oxetane-Ethanol) | 3-Methoxyoxetane (B178324) synthon + C2 electrophile (e.g., ethylene oxide) |

| Ring-Opening Disconnection | C-O bonds of oxetane ring | Acyclic 1,3-diol precursor |

| Precursor-Based Disconnection | C-C and C-O at C-3 | Oxetan-3-one + Ethanol nucleophile + Methoxy electrophile |

Strategies for Oxetane Ring Construction

The construction of the strained oxetane ring is a significant hurdle in the synthesis of these molecules. Several methodologies have been developed to address this challenge.

Intramolecular Cyclization Approaches to Oxetane Formation

The most common method for forming the oxetane ring is through intramolecular C-O bond formation, a variant of the Williamson ether synthesis. researchgate.netbeilstein-journals.org This typically involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or halide). The other hydroxyl group, acting as a nucleophile, displaces the leaving group to form the four-membered ring. acs.org

The kinetics for the formation of four-membered rings are often less favorable than for three, five, or six-membered rings, necessitating the use of strong bases and reactive leaving groups to achieve good yields. acs.org For example, a mono-tosylate or mesylate derivative of a 1,3-diol can be treated with a base like potassium tert-butoxide (KOtBu) to induce cyclization. acs.orgresearchgate.net

Table 2: Comparison of Intramolecular Cyclization Conditions

| Precursor | Leaving Group | Base | Solvent | Outcome |

| 1,3-halohydrin | Halide (Cl, Br, I) | KOH, NaH | THF, DMSO | Oxetane formation |

| 1,3-diol monotosylate | Tosylate | KOtBu, MeMgBr | THF | Oxetane formation acs.orgresearchgate.net |

| Epoxy alcohol | Epoxide | Lewis/Brønsted Acid | Dichloromethane | Oxetane formation (via ring opening/closing) nih.govacs.org |

Utilization of Oxetan-3-one Precursors in Target Molecule Synthesis

Oxetan-3-one is a highly valuable and versatile starting material for the synthesis of 3-substituted and 3,3-disubstituted oxetanes. nih.govnih.gov Its ketone functionality allows for a wide range of nucleophilic addition reactions.

The synthesis of this compound from oxetan-3-one would likely proceed through a two-step addition. First, a nucleophilic two-carbon unit, such as an ethynyl (B1212043) or vinyl Grignard reagent, could be added to the carbonyl group. This would be followed by the introduction of the methoxy group and subsequent modification of the two-carbon side chain to yield the primary alcohol.

Recent advances have provided more direct and efficient syntheses of oxetan-3-ones. For instance, a gold-catalyzed one-step synthesis from readily available propargylic alcohols has been developed, avoiding the use of hazardous diazo ketones. nih.govorganic-chemistry.org This method proceeds via the presumed intermediacy of an α-oxo gold carbene. nih.gov

Novel Cycloaddition and Rearrangement Reactions for Oxetane Scaffolds

Beyond traditional cyclizations, modern organic synthesis offers novel strategies for constructing oxetane rings.

Paternò-Büchi Reaction : This [2+2] photocycloaddition between a carbonyl compound and an alkene is a powerful method for synthesizing oxetanes. magtech.com.cnnih.gov The reaction involves the excitation of the carbonyl compound, which then adds to the ground-state alkene to form the four-membered ring. nih.gov The regioselectivity and stereoselectivity can often be controlled by the choice of substrates and reaction conditions.

Ring Expansions : The ring expansion of epoxides, which are readily available, offers another route. This can be achieved using sulfur or selenium ylides, which attack the epoxide, leading to a ring-opened intermediate that subsequently cyclizes to the oxetane. researchgate.netillinois.edu

C-H Bond Oxidative Cyclization : More recent methods involve the oxidative cyclization of C-H bonds. For example, the reaction of malonate Michael adducts with chalcones in the presence of iodosobenzene (B1197198) and a catalytic amount of tetrabutylammonium (B224687) iodide in an open-air system with water can selectively produce oxetane derivatives. acs.org

Regioselective Functionalization and Elaboration of the Oxetane Core

Once the oxetane ring is formed, or if using a pre-formed building block like oxetan-3-one, the next critical phase is the regioselective introduction of substituents.

Introduction of the Methoxy Moiety at the C-3 Position

The introduction of the methoxy group at the C-3 position is a key step. Starting from oxetan-3-one, the most direct approach would be to first perform a nucleophilic addition to create the C-C bond for the ethanol side chain, generating a tertiary 3-hydroxyoxetane intermediate. The methylation of this tertiary alcohol would then yield the desired methoxy group. Standard Williamson ether synthesis conditions, such as deprotonation with sodium hydride followed by treatment with an electrophilic methyl source like methyl iodide, could be employed.

Alternatively, if starting with a precursor that already contains a 3-hydroxy group, direct methylation is the most straightforward path. The synthesis of various 3-substituted oxetan-3-ols has been reported, and these can act as versatile intermediates. nih.gov These oxetan-3-ols can be prepared from oxetan-3-one via Grignard addition or other organometallic reactions.

Synthesis and Functionalization of the Ethan-1-ol Side Chain

The synthesis of the 2-(hydroxyethyl) group on a 3-methoxyoxetane core can be approached through several strategic pathways. These methods often involve either the construction of the side chain on a pre-existing oxetane ring or the cyclization of a carefully constructed acyclic precursor that already contains the necessary carbon framework.

One common and versatile starting point for such syntheses is oxetan-3-one. researchgate.netchemrxiv.org This ketone provides a reactive handle for introducing substituents at the 3-position. For the target molecule, a key intermediate would be a 3-hydroxy-3-substituted oxetane, which can be alkylated to form the methoxy group. The ethan-1-ol side chain can be introduced at the 2-position through various C-C bond-forming reactions.

A plausible route involves the transformation of a suitable oxetane precursor, such as an aldehyde, into the desired two-carbon alcohol side chain. For instance, an oxetane-2-carbaldehyde (B13671428) could undergo a Grignard reaction with a methylmagnesium halide, followed by oxidation and subsequent reduction to yield the primary alcohol. Alternatively, a Wittig-type reaction could install a vinyl group, which could then be converted to the ethan-1-ol side chain via hydroboration-oxidation.

Another powerful strategy involves the reduction of carboxylic esters or other acid derivatives. The Horner-Wadsworth-Emmons reaction, for example, can transform oxetan-3-one into an α,β-unsaturated ester. chemrxiv.org This intermediate can then be manipulated; for instance, the double bond can be reduced, and the ester group can be reduced to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). chemrxiv.org These transformations highlight the stability of the oxetane ring under specific reduction conditions. chemrxiv.orgrsc.org

The table below summarizes key transformations relevant to the functionalization of side chains on an oxetane core, based on established chemical principles. chemrxiv.org

Table 1: Functionalization Reactions for Side Chain Synthesis

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Ester Reduction | LiAlH₄, -30 °C or NaBH₄, 0 °C | Primary Alcohol |

| C=C Hydrogenation | H₂, Pd/C | Alkane |

| Oxidation of Alcohol | Dess-Martin periodinane (DMP) or Pyridinium (B92312) chlorochromate (PCC) | Aldehyde |

| Williamson Ether Synthesis | NaH or t-BuOK, 0-80 °C | Ether |

Furthermore, recent advancements have demonstrated novel ways to construct the oxetane ring itself from functionalized alcohols. A photoredox-catalyzed method allows for the direct conversion of sp³ alcohols into oxetanes, presenting a new synthetic disconnection that could streamline the synthesis of complex structures. nih.govnih.govacs.org

Stereochemical Control in the Formation of Oxetane-Substituted Alcohols

Achieving stereochemical control is a paramount challenge in the synthesis of polysubstituted cyclic compounds like this compound. The relative orientation of the substituents at the C2 and C3 positions significantly influences the molecule's physical, chemical, and biological properties. The primary strategy for controlling stereochemistry in oxetane synthesis is the use of substrate-controlled methods, where the stereochemistry of the final product is dictated by the stereochemistry of the starting material. acs.org

The intramolecular Williamson etherification is a cornerstone of stereocontrolled oxetane synthesis. acs.orgdoi.org This reaction involves the cyclization of a 1,3-diol derivative, where one hydroxyl group is converted into a good leaving group (e.g., tosylate or mesylate). The subsequent intramolecular Sₙ2 reaction proceeds with a complete inversion of stereochemistry at the carbon atom bearing the leaving group. Therefore, by starting with a stereodefined 1,3-diol, one can produce a specific diastereomer of the substituted oxetane with high fidelity. acs.org

Another effective method for stereoselective synthesis involves the cyclization of epoxy ethers. The treatment of terminal epoxy α-substituted ethers with superbases like LiDAKOR can yield trisubstituted oxetanes with a hydroxymethyl group. The relative stereochemistry of the substituents on the oxetane ring is determined by the stereochemistry of the starting epoxy ether, with a general preference for forming the anti configuration between the C2 and C3 substituents. acs.org

The table below illustrates the principle of stereochemical control in oxetane formation via intramolecular cyclization, based on established reaction mechanisms. acs.org

Table 2: Stereochemical Outcome of Intramolecular Cyclization

| Starting Material Stereochemistry (1,3-diol precursor) | Leaving Group Position | Stereochemistry of Cyclization | Final Oxetane Relative Stereochemistry |

|---|---|---|---|

| (R,R) | Secondary Carbon | Inversion | cis |

| (S,S) | Secondary Carbon | Inversion | cis |

| (R,S) | Secondary Carbon | Inversion | trans |

| (S,R) | Secondary Carbon | Inversion | trans |

These methodologies demonstrate that by carefully selecting the synthetic route and the stereochemistry of the precursors, it is possible to control the three-dimensional structure of complex oxetane-substituted alcohols. This control is crucial for investigating the structure-activity relationships of these compounds in various applications, particularly in medicinal chemistry. magtech.com.cn

Mechanistic Investigations of Chemical Reactivity and Transformations of 2 3 Methoxyoxetan 3 Yl Ethan 1 Ol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 106 kcal/mol), making it susceptible to ring-opening reactions. researchgate.net However, compared to the more strained three-membered epoxides, oxetanes exhibit lower electrophilicity and often require activation to undergo cleavage. researchgate.net The 3,3-disubstituted pattern in 2-(3-Methoxyoxetan-3-yl)ethan-1-ol generally enhances stability, as the substituents can sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital. nih.gov

Nucleophilic Ring-Opening Pathways and Product Distribution

Direct nucleophilic attack on the oxetane ring of this compound is challenging without activation due to the aforementioned stability of the 3,3-disubstituted system. However, in the presence of Lewis acids, which coordinate to the oxetane oxygen and increase the electrophilicity of the ring carbons, a variety of nucleophiles can induce ring-opening. illinois.edu The reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking one of the oxetane ring carbons. For an asymmetrically substituted oxetane like the subject compound, the regioselectivity of the attack depends on both steric and electronic factors. The attack generally occurs at the less substituted C4 or C2 positions.

| Nucleophile | Activating Agent | Probable Major Product |

| R-MgBr (Grignard) | TMSOTf | 3-Methoxy-3-(2-hydroxyethyl)-alkane-1-ol |

| R-Li (Organolithium) | BF₃·OEt₂ | 3-Methoxy-3-(2-hydroxyethyl)-alkane-1-ol |

| R-SH (Thiol) | Chiral Phosphoric Acid | 3-((Alkylthio)methyl)-3-methoxypropane-1,3-diol derivative |

| H₂O₂ | Lewis Acid (e.g., Sc(OTf)₃) | 1-Hydroperoxy-3-methoxy-3-(2-hydroxyethyl)propan-2-ol |

This table presents potential reactions based on the known reactivity of similar 3-substituted oxetanes. illinois.eduacs.org

Acid-Catalyzed and Electrophilic Ring-Opening Mechanisms

Under acidic conditions, the oxetane ring can be protonated, forming a highly reactive oxonium ion. This intermediate is then susceptible to attack by a nucleophile. A significant consideration for this compound is the presence of the primary alcohol, which can act as an internal nucleophile. nih.gov

The mechanism proceeds as follows:

Protonation: The oxetane oxygen is protonated by an acid (Brønsted or Lewis), forming an oxonium ion.

Nucleophilic Attack: A nucleophile attacks one of the ring carbons.

External Nucleophile: If an external nucleophile is present in sufficient concentration, it will attack a ring carbon, leading to a 1,3-difunctional linear product.

Internal Nucleophile: The pendant hydroxyl group can attack one of the electrophilic ring carbons (C2 or C4) intramolecularly. This would result in the formation of a new, larger heterocyclic system, such as a substituted tetrahydrofuran (B95107) or a 1,4-dioxane (B91453) derivative, depending on the site of attack. This intramolecular pathway is particularly plausible for 3,3-disubstituted oxetanes featuring an internal nucleophile. nih.gov

Attempted esterification of the alcohol functionality under strong acidic conditions can lead to decomposition via such ring-opening pathways. chemrxiv.org

Radical-Mediated Transformations Involving the Oxetane Ring

Recent advancements have demonstrated that oxetanes can serve as precursors for radical species. chemrxiv.org A notable method involves cobalt catalysis, where Vitamin B₁₂ is used to generate nucleophilic carbon-centered radicals from the oxetane ring. researchgate.net This process involves the formation of an alkylated cobalt complex intermediate, followed by light-induced homolytic cleavage of the Co-C bond to yield the radical. researchgate.netchemrxiv.org

This strategy offers unique regioselectivity that complements traditional nucleophilic ring-opening, as functionalization occurs at the less substituted C2 carbon atom. researchgate.net The generated radical can then participate in various transformations, such as Giese additions or cross-electrophile couplings. researchgate.net Another potential radical-mediated pathway involves C-H functionalization at the carbon alpha to the oxetane oxygen, which is facilitated by a decrease in the puckering of the four-membered ring in the resulting oxetanyl radical. utexas.edu

Reactivity Profiles of the Primary Alcohol Functionality

The primary alcohol group in this compound exhibits typical reactivity for its class, but reaction planning must account for the stability of the adjacent oxetane ring.

Selective Oxidation and Reduction Methodologies

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, provided that the reaction conditions are carefully chosen to avoid degradation of the oxetane ring. bham.ac.uk

Oxidation:

To Aldehyde: Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. Reagents like Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) are effective for this transformation on substrates containing oxetane rings. chemrxiv.org Other methods include Swern oxidation or using catalytic systems like TPAP with NMO. bham.ac.uk

To Carboxylic Acid: Stronger oxidizing conditions or specific catalytic systems can yield the corresponding carboxylic acid. A radical pathway using TEMPO with a co-oxidant like PIDA (phenyliodine diacetate) has been shown to be effective, although it can sometimes lead to partial decomposition with sensitive substrates. chemrxiv.org

| Transformation | Reagent/System | Expected Product |

| Oxidation to Aldehyde | Dess-Martin Periodinane (DMP) | 2-(3-Methoxyoxetan-3-yl)acetaldehyde |

| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) | 2-(3-Methoxyoxetan-3-yl)acetaldehyde |

| Oxidation to Carboxylic Acid | TEMPO/PIDA | 2-(3-Methoxyoxetan-3-yl)acetic acid |

This table summarizes common oxidation reactions applicable to the primary alcohol group while preserving the oxetane moiety. chemrxiv.org

Reduction: As the functional group is already a primary alcohol, reduction methodologies are not applicable for this specific functionality. Reduction of a derivative, such as an amide, has been achieved using AlH₃, while stronger reagents like LiAlH₄ may cause decomposition of the oxetane ring. chemrxiv.org

Derivatization Reactions (Esterification, Etherification, and Amidation)

The primary alcohol can be readily derivatized, with the caveat that acidic conditions must be avoided to prevent oxetane ring-opening. chemrxiv.org

Esterification: The formation of esters is typically achieved under basic or neutral conditions. Common methods include reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine), or using standard coupling reagents like DCC/DMAP with a carboxylic acid. Esterification using an alcohol in the presence of a strong acid catalyst is generally unsuitable due to the risk of oxetane decomposition. chemrxiv.org

Etherification: Ethers can be formed via the Williamson ether synthesis. This involves deprotonation of the primary alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, followed by reaction with an alkyl halide.

Amidation: While not a direct reaction of the alcohol, amides can be formed from the corresponding carboxylic acid (obtained via oxidation). The carboxylic acid can be activated (e.g., as an acid chloride or with coupling agents) and then reacted with an amine to form the desired amide.

Transformations Involving the Methoxy (B1213986) Substituent

The methoxy group in this compound represents a key functional handle that can be targeted for molecular modification. The cleavage of the methyl-oxygen bond to unveil a hydroxyl group is a primary transformation of interest, potentially opening avenues for further functionalization. Mechanistic investigations into the reactivity of this methoxy substituent are largely guided by established principles of ether cleavage, particularly in the context of the unique structural environment of the oxetane ring.

The carbon atom to which the methoxy group is attached is a quaternary center within the strained four-membered oxetane ring. This structural feature profoundly influences the mechanistic pathways available for the transformation of the methoxy group. Due to significant steric hindrance, a direct S(_N)2 attack by a nucleophile on this quaternary carbon is highly improbable. Consequently, reactions involving the cleavage of the C-O bond of the methoxy group are predicted to proceed through mechanisms that involve the formation of a carbocationic intermediate, characteristic of an S(_N)1-type pathway.

The principal reagents employed for the cleavage of methyl ethers are strong Lewis acids, such as boron tribromide (BBr(_3)), and strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). chem-station.com The choice of reagent and reaction conditions can influence the selectivity and outcome of the transformation, particularly concerning the stability of the oxetane ring itself, which is susceptible to ring-opening under acidic conditions.

Predicted Reactivity and Transformation with Lewis Acids

Boron tribromide is a powerful and widely used reagent for the demethylation of ethers. chem-station.com The reaction is typically initiated by the formation of an adduct between the Lewis acidic boron atom and the ether oxygen. This coordination makes the oxygen a better leaving group. For ethers attached to tertiary carbons, the cleavage is understood to proceed through a pathway with significant carbocationic character.

In the case of this compound, the reaction with BBr(_3) is anticipated to proceed as follows:

Adduct Formation: The lone pair of electrons on the methoxy oxygen attacks the empty p-orbital of the boron in BBr(_3), forming a Lewis acid-base adduct.

Carbocation Formation: The polarized C-O bond cleaves, leading to the formation of a tertiary carbocation at the 3-position of the oxetane ring and the [CH(_3)OBBr(_3)] anion. The strain of the oxetane ring may influence the stability and subsequent reactions of this carbocation.

Nucleophilic Attack and Product Formation: The bromide ion (Br) from the anionic complex then attacks the methyl group, leading to the formation of methyl bromide (CH(_3)Br) and an alkoxydibromoborane intermediate.

Hydrolysis: Subsequent aqueous workup hydrolyzes the boron-oxygen bond to yield the corresponding tertiary alcohol, 3-(2-hydroxyethyl)oxetan-3-ol.

A critical consideration in this transformation is the potential for the oxetane ring to undergo a ring-opening reaction, especially under strongly acidic conditions. However, the 3,3-disubstituted nature of the oxetane in the target molecule is known to enhance its stability against nucleophilic attack and ring-opening.

Computational and Theoretical Studies on the Electronic and Conformational Landscape of Oxetane Systems

Quantum Chemical Calculations for Molecular Geometry and Stability

For an unsubstituted oxetane (B1205548), the ring is not planar but puckered. acs.org The introduction of substituents, such as the methoxy (B1213986) and ethanol (B145695) groups in 2-(3-Methoxyoxetan-3-yl)ethan-1-ol, further influences this puckering. acs.org X-ray crystallography studies on substituted oxetanes have confirmed these puckered conformations. acs.org For instance, the puckering angle of the biodegradable insecticide EDO was found to be 16°. acs.org

The bond lengths and angles within the oxetane ring deviate significantly from those of a typical acyclic ether, a direct consequence of ring strain. beilstein-journals.org This strain, estimated to be around 25.5 kcal/mol, is comparable to that of epoxides and significantly greater than that of tetrahydrofuran (B95107). beilstein-journals.org

Table 1: Representative Bond Parameters in Unsubstituted Oxetane

| Parameter | Value |

| C-O Bond Length | 1.46 Å |

| C-C Bond Length | 1.53 Å |

| C-O-C Bond Angle | 90.2° |

| C-C-O Bond Angle | 92.0° |

| C-C-C Bond Angle | 84.8° |

Note: Data is based on X-ray crystallography at 90 K for unsubstituted oxetane. acs.org

These structural parameters are crucial for understanding the molecule's stability and how it will interact with its environment.

Conformational Analysis using Molecular Dynamics and Density Functional Theory

The conformational landscape of a molecule dictates its physical and biological properties. For flexible molecules like this compound, which has a side chain, understanding the preferred conformations is key. Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are powerful computational techniques for exploring this landscape. nih.gov

MD simulations can model the movement of atoms over time, revealing the different conformations a molecule can adopt and the transitions between them. DFT calculations can then be used to determine the relative energies of these conformations, identifying the most stable ones.

Studies on oxetane-containing molecules have shown that the oxetane ring can act as a "conformational lock," rigidifying the structure. acs.orgutexas.edu This effect is important in the design of bioactive molecules, as it can pre-organize a molecule into a conformation that is optimal for binding to a biological target. magtech.com.cn For example, in the well-known anticancer drug paclitaxel (B517696) (Taxol), the oxetane ring is believed to play a role in maintaining the molecule's bioactive conformation. utexas.edumagtech.com.cn

Investigation of Electronic Properties (e.g., Electrostatic Potential, Molecular Orbitals)

The electronic properties of a molecule are determined by the distribution of electrons within it. These properties are critical for understanding reactivity and intermolecular interactions.

Electrostatic Potential: The electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. For oxetanes, the oxygen atom is a region of negative electrostatic potential, making it a strong hydrogen-bond acceptor. beilstein-journals.org This hydrogen-bonding ability is even stronger than that of other cyclic ethers and most carbonyl functional groups. acs.orgbeilstein-journals.org This property is significant for this compound, as both the oxetane oxygen and the hydroxyl group can participate in hydrogen bonding.

Molecular Orbitals: The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. DFT calculations are commonly used to determine the energies and shapes of these orbitals. nih.gov For oxetane derivatives, the HOMO is often localized on the oxygen atom, consistent with its Lewis basicity. nih.gov

The inductive electron-withdrawing effect of the oxetane ring is another important electronic feature. nih.gov This effect can influence the acidity or basicity of nearby functional groups. For instance, an oxetane placed alpha to an amine can reduce its pKaH by approximately 2.7 units. nih.gov

Computational Prediction of Reactivity and Reaction Pathways

Computational methods can be used to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. For oxetanes, their inherent ring strain makes them susceptible to ring-opening reactions, particularly in the presence of Lewis or Brønsted acids. rsc.orgillinois.edu

Theoretical calculations can model the transition states of potential reactions, providing insights into the activation energies and the feasibility of different reaction pathways. For example, computational studies have been used to understand the mechanism of oxetane ring-opening by various nucleophiles. researchgate.net

Furthermore, the oxetane motif is increasingly being used as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups, in drug design. nih.gov Computational studies help in evaluating the steric and electronic similarities between the oxetane and the group it is replacing, thereby predicting the potential for successful isosteric replacement. nih.gov These studies have shown that replacing a gem-dimethyl group with an oxetane can lead to improved aqueous solubility and metabolic stability. magtech.com.cn

Applications of 2 3 Methoxyoxetan 3 Yl Ethan 1 Ol As a Versatile Synthetic Building Block

Role as a Precursor in the Synthesis of Complex Organic Molecules

The primary utility of 2-(3-Methoxyoxetan-3-yl)ethan-1-ol lies in its role as a precursor for more elaborate molecules. The primary alcohol functionality serves as a handle for a wide array of chemical transformations, allowing for its seamless integration into larger molecular frameworks. For instance, the hydroxyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions.

While specific examples for the direct use of this compound are not extensively documented in publicly available literature, the synthetic utility of analogous 3-substituted oxetane (B1205548) alcohols is well-established. For example, related oxetane-containing alcohols are utilized in the synthesis of spirocyclic compounds, which are of significant interest in drug discovery. The oxetane moiety in these precursors is often carried through several synthetic steps to be present in the final bioactive molecule.

A general synthetic scheme illustrating the potential transformations of this compound is presented below:

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | PCC, CH₂Cl₂ | 2-(3-Methoxyoxetan-3-yl)acetaldehyde | Oxidation |

| This compound | TsCl, pyridine | 2-(3-Methoxyoxetan-3-yl)ethyl tosylate | Sulfonylation |

| This compound | NaH, R-Br | 3-(2-(Alkoxy)ethyl)-3-methoxyoxetane | Williamson Ether Synthesis |

This table represents potential reactions based on the known reactivity of primary alcohols and has been constructed for illustrative purposes.

Integration into Multi-Step Synthetic Sequences and Cascade Reactions

The bifunctional nature of this compound and its analogs makes them ideal candidates for integration into multi-step synthetic sequences and cascade reactions. In a multi-step synthesis, the alcohol can be transformed in an early step, and the oxetane ring can be carried through subsequent reactions, or the oxetane ring itself can be opened under specific conditions to reveal further functionality.

For example, a multi-step synthesis could involve the initial conversion of the alcohol to an amine, followed by coupling reactions to build a larger molecular entity. The stability of the oxetane ring under many standard reaction conditions allows for its preservation until a desired stage of the synthesis.

Cascade reactions, where multiple bonds are formed in a single operation, can also be designed around oxetane-containing building blocks. Although specific cascade reactions involving this compound are not readily found, related structures like 3-oxetanone (B52913) can participate in cascade reactions to form complex spirocycles. bldpharm.com For instance, a four-component reaction of a 1,2-amino alcohol, 3-oxetanone, formaldehyde (B43269), and an alkyne can lead to the formation of spirooxazolidines, which are valuable intermediates for nitrogen-containing heterocycles. bldpharm.com This highlights the potential for designing similar cascade processes starting from derivatives of this compound.

Development of Diverse Molecular Scaffolds Utilizing Oxetane-Containing Alcohols

The incorporation of the 3-methoxyoxetane (B178324) motif from precursors like this compound can lead to the development of novel molecular scaffolds with desirable properties. The oxetane ring is often used as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, to modulate the physicochemical properties of a molecule.

The development of diverse molecular scaffolds is a key objective in medicinal chemistry to explore new chemical space. The use of oxetane-containing building blocks allows for the creation of scaffolds with increased three-dimensionality, which is often associated with higher ligand efficiency and better drug-like properties.

Research on related oxetane-containing building blocks has demonstrated their utility in the synthesis of a variety of heterocyclic systems. For example, oxetane-bearing pyrazoles, isoxazoles, and pyrimidines have been synthesized from oxetane-containing ynones, which can be derived from the corresponding alcohols. This approach allows for scaffold diversification and the rapid assembly of libraries of complex molecules for biological screening.

Principles of Bioisosteric Design and Oxetane Integration in Molecular Scaffolds

Oxetane (B1205548) Ring as a Mimic for Common Functional Groups

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has gained significant traction in medicinal chemistry as a versatile bioisostere. nih.govnih.gov It is frequently employed as a substitute for common functional groups that may be associated with metabolic liabilities or undesirable physicochemical properties. acs.org Two of the most notable applications are its use as a mimic for carbonyl groups (ketones, aldehydes) and gem-dimethyl groups. utexas.eduacs.org

Carbonyl and Carboxylic Acid Mimicry: The oxetane ring can serve as an effective surrogate for a carbonyl group due to its similar dipole moment and hydrogen-bonding acceptor capabilities. nih.govacs.orgnih.gov Unlike carbonyls, which can be susceptible to enzymatic reduction or attack, the oxetane ring is generally more stable. acs.org This substitution can circumvent metabolic instability while preserving the key interactions required for biological activity. nih.gov While less common, the principles of bioisosterism suggest that oxetanes could also be considered as mimics for the carbonyl portion of carboxylic acids, with the goal of improving metabolic stability and modulating acidity. nih.govacs.orgnih.gov In the context of 2-(3-Methoxyoxetan-3-yl)ethan-1-ol, the 3,3-disubstituted oxetane core can be viewed as a stable replacement for a more labile functional group in a parent molecule.

Gem-Dimethyl Group Mimicry: The oxetane ring is also an excellent bioisostere for the gem-dimethyl group. While gem-dimethyl groups are often incorporated to provide steric bulk and shield adjacent functional groups from metabolic degradation, they significantly increase a molecule's lipophilicity. utexas.edu An oxetane has a similar steric footprint but is significantly more polar, offering a way to maintain or increase steric hindrance without the associated increase in lipophilicity. acs.orgacs.org

| Original Functional Group | Bioisosteric Oxetane Mimic | Key Property Comparison | Rationale for Replacement |

| Carbonyl (Ketone) | 3-Substituted Oxetane | Similar dipole moment and H-bond acceptor capacity. nih.govacs.org | Increased metabolic stability; resistance to enzymatic reduction. acs.orgnih.gov |

| Gem-Dimethyl | 3,3-Disubstituted Oxetane | Similar steric volume and shape. utexas.edu | Reduced lipophilicity; potential for improved aqueous solubility. acs.orgacs.org |

| Carboxylic Acid | Oxetane-Carboxylic Acid | Can maintain key interactions while altering pKa. | Potential to enhance metabolic stability and modify physicochemical properties. acs.orgnih.gov |

Strategies for Modulating Molecular Architecture and Conformation via Oxetane Incorporation

The incorporation of an oxetane ring into a molecular scaffold is a powerful strategy for influencing its three-dimensional structure and conformational preferences. nih.gov The rigid and strained nature of the four-membered ring imparts distinct structural constraints that can be exploited in rational drug design. rsc.orgchemrxiv.org

Another strategy is the use of oxetanes to introduce three-dimensionality. As medicinal chemistry moves away from flat, aromatic structures towards more complex, sp³-rich molecules, oxetanes serve as valuable building blocks. nih.gov Their inherent non-planar geometry can improve target selectivity and lead to better pharmacokinetic profiles. nih.gov Furthermore, studies on peptides have shown that replacing a backbone carbonyl with a 3-amino oxetane can induce turns and alter secondary structure, demonstrating the profound impact of this modification on molecular architecture. rsc.orgrsc.org

| Strategy | Effect on Molecular Architecture | Example Application |

| Conformational Pinning | The rigid oxetane ring restricts bond rotation, favoring specific conformers. acs.org | Inducing a 'bent' conformation in a flexible chain to match a binding site pocket. |

| Introduction of 3D-Character | Replaces flat sp² centers (like carbonyls) with a non-planar sp³-rich motif. nih.gov | Increasing molecular complexity to improve target selectivity and escape "flatland". |

| Vectorial Orientation | The substituents on the oxetane are held in defined spatial vectors relative to each other. | In this compound, the oxetane orients the methoxy (B1213986) and ethanol (B145695) groups. |

| Turn Induction in Peptides | Replacement of a peptide backbone carbonyl with an oxetane can promote turn structures. rsc.org | Improving the macrocyclization efficiency of peptides or stabilizing specific secondary structures. rsc.org |

Design Rationale for Enhanced Molecular Properties

The deliberate incorporation of an oxetane scaffold, as seen in this compound, is driven by a clear rationale to enhance key molecular properties that are critical for a successful drug candidate. nih.govacs.org This design strategy generally avoids focusing on a single parameter, instead aiming for a multiparametric optimization of the molecule's profile.

The primary design rationale for using an oxetane is often to improve metabolic stability. acs.orgnih.gov By replacing metabolically vulnerable groups like carbonyls or certain alkyl groups, the oxetane can block sites of oxidative metabolism, leading to a more robust molecule in biological systems. acs.org The 3,3-disubstitution pattern, as seen in the example compound, is known to be particularly stable. nih.gov

Another key driver is the modulation of physicochemical properties. nih.gov The polar nature of the oxetane ring is frequently exploited to decrease lipophilicity and increase aqueous solubility—a critical factor for improving a compound's developability. acs.orgacs.org This allows chemists to add necessary steric bulk without the penalty of increased greasiness that comes with purely hydrocarbon groups like a gem-dimethyl. utexas.edu Furthermore, the inductive electron-withdrawing effect of the oxetane can be used to fine-tune the basicity (pKa) of nearby amine groups, which can be crucial for optimizing target engagement or cell permeability. nih.gov The design of this compound, with its polar oxetane and hydroxyl group, exemplifies a rational approach to creating a molecule with potentially favorable solubility and metabolic profiles.

Q & A

Q. Q1: What are the optimized synthetic routes for 2-(3-Methoxyoxetan-3-yl)ethan-1-ol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves oxetane ring functionalization. A common method is the nucleophilic substitution of 3-methoxyoxetane derivatives with ethylene oxide or glycol precursors under basic catalysis (e.g., NaH or KOH). Reaction temperature (40–60°C), solvent polarity (THF or DMF), and catalyst loading are critical for yield optimization. For example, excess ethylene oxide may lead to side products like polyether formation, requiring precise stoichiometric control. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or distillation is recommended .

Basic Structural and Physicochemical Properties

Q. Q2: How does the oxetane ring in this compound influence its solubility and stability?

Answer: The oxetane ring introduces steric strain, enhancing reactivity while reducing thermal stability compared to larger cyclic ethers. The methoxy group at the 3-position increases hydrophilicity, improving aqueous solubility (logP ~0.8) compared to non-polar analogs. Stability studies in acidic/basic conditions show oxetane ring-opening above pH 10 or below pH 3, necessitating neutral buffers for biological assays .

Basic Biological Activity Screening

Q. Q3: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer: Common assays include:

- Enzyme inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay) to study binding affinity.

- Cytotoxicity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations 10–100 µM.

- Metabolic stability: Liver microsome assays (human/rat) to assess CYP450-mediated degradation.

DMSO is preferred for solubilization (<0.1% v/v to avoid solvent toxicity) .

Advanced Reaction Mechanism Analysis

Q. Q4: How does the methoxy group in this compound affect its reactivity in oxidation reactions?

Answer: The methoxy group stabilizes adjacent carbocations during oxidation, favoring ketone formation over aldehyde derivatives. For instance, oxidation with KMnO₄ in acidic conditions yields 3-methoxyoxetane-3-carboxylic acid as the major product. Computational DFT studies show the methoxy group lowers the activation energy for hydride abstraction by 15–20 kJ/mol compared to unsubstituted oxetanes .

Advanced Structure-Activity Relationship (SAR)

Q. Q5: What structural modifications to this compound enhance its bioactivity while maintaining solubility?

Answer:

- Branching: Introducing a methyl group at the ethanol moiety increases lipophilicity (logP +0.5) but reduces aqueous solubility by 30%.

- Substitution: Replacing the methoxy group with trifluoromethoxy improves metabolic stability (t½ increased from 2.1 to 4.7 hrs in microsomes) but may introduce toxicity.

- Hybridization: Conjugation with polyethylene glycol (PEG) chains (e.g., PEG-400) balances solubility and membrane permeability .

Advanced Data Contradiction Resolution

Q. Q6: How can researchers resolve discrepancies in reported cytotoxicity data for this compound across studies?

Answer: Contradictions often arise from:

- Assay variability: Normalize data using internal controls (e.g., cisplatin for cytotoxicity) and validate via orthogonal methods (e.g., flow cytometry vs. MTT).

- Sample degradation: Store compounds at –20°C under argon to prevent oxidation. LC-MS purity checks (>95%) are essential pre-assay.

- Cell line differences: Use standardized cell lines (e.g., NCI-60 panel) and report culture conditions (e.g., serum concentration, passage number) .

Advanced Computational Modeling

Q. Q7: What computational strategies predict the binding modes of this compound with biological targets?

Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Glide with force fields (e.g., OPLS3e) to model interactions with enzyme active sites (e.g., kinases).

- MD simulations: GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-protein complexes.

- QSAR models: Train on datasets with IC₅₀ values and descriptors (e.g., polar surface area, H-bond donors) to predict activity against novel targets .

Advanced Analytical Method Development

Q. Q8: Which analytical techniques best characterize this compound in complex mixtures?

Answer:

- HPLC-MS: Reverse-phase C18 column (ACN/water gradient) with ESI+ ionization for quantification (LOD ~0.1 µg/mL).

- NMR: ¹³C NMR (125 MHz) identifies oxetane ring protons (δ 4.2–4.5 ppm) and methoxy groups (δ 3.3 ppm).

- X-ray crystallography: Resolves stereochemistry; co-crystallization with thiourea derivatives improves crystal formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.